N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide
Overview
Description
BTP1 is an inhibitor of NFAT activation and T-cell cytokine production. BTP1 potently inhibits SOCE in many cells with considerable selectivity over voltage-gated Ca2+ entry.
Scientific Research Applications
1. Synthesis and Biological Evaluation
- Amino pyrazole derivatives, including compounds related to N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide, have been synthesized and evaluated for their medicinal value, particularly for antifungal and antimicrobial activities. These compounds show significant activity as antimicrobial agents (Shah, Patel, & Karia, 2018).
2. Antimicrobial Activities of Novel Derivatives
- Novel derivatives of pyrazole, closely related to the compound , have been synthesized and evaluated for antimicrobial activities. These compounds exhibit potential as antimicrobial agents, demonstrating the versatility of pyrazole-based compounds in this field (Al‐Azmi & Mahmoud, 2020).
3. Application in Organometallic Chemistry
- Research has been conducted on organometallic complexes involving bis(pyrazol-1-yl)methanes, which are structurally related to the compound of interest. These studies focus on the reactivity and formation of novel organometallic complexes, highlighting the potential application of pyrazole derivatives in this area of chemistry (Tang et al., 2003).
4. Optical Properties for OLED Applications
- Pyrazole derivatives have been designed and synthesized with potential application in OLED (Organic Light Emitting Diodes) technologies. Their optical properties, particularly the fluorescent emission in the blue-violet region, make them suitable for use as blue emitters (Ma & Wang, 2011).
5. Anti-Tumor Agents
- Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities. These compounds, structurally related to the one , demonstrate the potential of pyrazole derivatives in developing new anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
6. Catalysis of Intramolecular Hydroamination
- Rhodium(I) and iridium(I) complexes containing pyrazole-based ligands have been investigated for their efficiency in catalyzing intramolecular hydroamination. This indicates the potential of pyrazole derivatives in catalysis and synthetic chemistry applications (Dabb et al., 2009).
Properties
CAS No. |
223499-22-7 |
---|---|
Molecular Formula |
C18H10ClF6N3O |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C18H10ClF6N3O/c19-11-3-1-10(2-4-11)16(29)26-12-5-7-13(8-6-12)28-15(18(23,24)25)9-14(27-28)17(20,21)22/h1-9H,(H,26,29) |
InChI Key |
YXIFDERYVOQAKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BTP1; BTP-1; BTP 1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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